Cas no 70150-84-4 (furan-3-carbohydrazide)

Furan-3-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a furan ring core. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive hydrazide group enables facile derivatization, allowing for the formation of hydrazones, heterocycles, and other specialized structures. The furan ring contributes to its electron-rich properties, enhancing reactivity in cyclization and condensation reactions. Furan-3-carbohydrazide is valued for its stability under standard conditions and compatibility with a range of solvents, making it suitable for diverse synthetic applications. Its structural features also lend potential utility in coordination chemistry and catalyst design.
furan-3-carbohydrazide structure
furan-3-carbohydrazide structure
Product Name:furan-3-carbohydrazide
CAS No:70150-84-4
MF:C5H6N2O2
MW:126.113340854645
CID:1741793
PubChem ID:12292748
Update Time:2025-06-23

furan-3-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 3-Furancarboxylic acid, hydrazide
    • 3-furoylcarbohydrazide
    • FDKYTUTUYYBJDC-UHFFFAOYSA-N
    • Furan-3-carboxylic acid hydrazide
    • SCHEMBL3705840
    • MB02283
    • EN300-60235
    • SY183546
    • 3-furancarboxylic Acid Hydrazide
    • MFCD02179227
    • CS-0290525
    • furan-3-carbohydrazide
    • AKOS000147985
    • 3-furoic acid hydrazide
    • 70150-84-4
    • Inchi: 1S/C5H6N2O2/c6-7-5(8)4-1-2-9-3-4/h1-3H,6H2,(H,7,8)
    • InChI Key: FDKYTUTUYYBJDC-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C(NN)=O

Computed Properties

  • Exact Mass: 126.04298
  • Monoisotopic Mass: 126.042927438g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 68.3Ų

Experimental Properties

  • PSA: 68.26

furan-3-carbohydrazide Pricemore >>

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Additional information on furan-3-carbohydrazide

Chemical Profile of Furan-3-carbohydrazide (CAS No: 70150-84-4)

Furan-3-carbohydrazide, with the chemical formula C₄H₆N₄O, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the carbohydrazide class, characterized by the presence of a hydrazide functional group (-NH-NH₂) attached to a furan ring. The unique structural features of furan-3-carbohydrazide make it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The CAS No: 70150-84-4 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. As a derivative of furan, a five-membered aromatic heterocycle, furan-3-carbohydrazide inherits the electronic properties and reactivity patterns typical of furan derivatives. The hydrazide moiety introduces additional reactivity, making it a valuable building block for further chemical modifications.

In recent years, furan-3-carbohydrazide has been explored in the development of novel therapeutic agents. Its structural motif is particularly relevant in the design of compounds targeting inflammatory pathways and metabolic disorders. For instance, studies have demonstrated its potential as a precursor in synthesizing molecules with anti-inflammatory properties, leveraging its ability to form stable intermediates that can be further functionalized into active pharmaceutical ingredients (APIs).

One of the most compelling aspects of furan-3-carbohydrazide is its role in medicinal chemistry research. The furan ring provides a scaffold that can interact with biological targets through π-stacking and hydrogen bonding interactions, while the hydrazide group offers opportunities for covalent binding or further derivatization. This dual functionality has been exploited in the design of inhibitors targeting enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2), which is implicated in tumor growth and resistance to chemotherapy.

Recent advancements in computational chemistry have further highlighted the significance of furan-3-carbohydrazide as a scaffold for drug discovery. Molecular docking studies have shown that derivatives of this compound can effectively bind to protein targets associated with neurological disorders, including Alzheimer's disease and Parkinson's disease. The ability to modulate the electronic properties of the furan ring through substituent effects allows for fine-tuning of binding affinities and selectivity.

The synthetic utility of furan-3-carbohydrazide extends beyond pharmaceutical applications. It serves as a key intermediate in the production of agrochemicals, where its structural features contribute to the efficacy and stability of active ingredients. Additionally, its role in material science has not been overlooked, with researchers investigating its potential as a precursor for conductive polymers and organic semiconductors.

In terms of industrial production, furan-3-carbohydrazide is typically synthesized through multi-step organic reactions involving condensation and cyclization processes. The synthesis often requires careful control of reaction conditions to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes, incorporating catalytic methods and solvent-free reactions to minimize environmental impact.

The pharmacological profile of furan-3-carbohydrazide continues to be an area of active investigation. Preclinical studies have revealed promising results regarding its potential as an antitumor agent, with mechanisms involving inhibition of key signaling pathways such as mTOR and AMPK. These pathways are critical regulators of cell growth and energy metabolism, making them attractive targets for therapeutic intervention.

Furthermore, the compound's ability to cross biological membranes has been explored in drug delivery systems. Researchers are investigating its use as a prodrug or carrier molecule to enhance the bioavailability and targeted delivery of other therapeutic agents. This approach holds promise for improving treatment outcomes in conditions where systemic delivery poses challenges.

The regulatory landscape for compounds like furan-3-carbohydrazide is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulatory bodies ensure that all synthetic intermediates used in drug development meet stringent quality standards before being incorporated into final formulations. Compliance with Good Manufacturing Practices (GMP) is essential to guarantee consistency and safety throughout the production process.

Future directions in research on furan-3-carbohydrazide may include exploring its potential applications in nanomedicine and personalized medicine. The development of nanocarriers functionalized with this compound could enable more precise targeting of diseased cells while minimizing side effects on healthy tissues. Additionally, advances in gene editing technologies may open new avenues for using derivatives of furan-3-carbohydrazide as modulators of gene expression.

In conclusion, Furan-3-carbohydrazide (CAS No: 70150-84-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike, offering opportunities for innovation in drug discovery and material science. As research continues to uncover new possibilities for this versatile intermediate, its importance is likely to grow further within the chemical community.

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